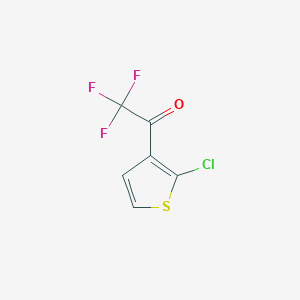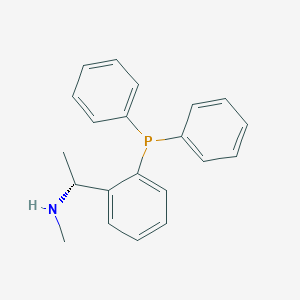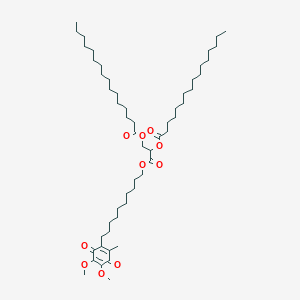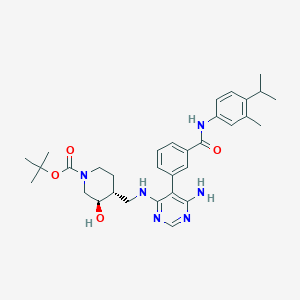
tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine group, and the attachment of various functional groups. Typical reaction conditions may include:
Formation of the Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Introduction of the Pyrimidine Group: This step might involve nucleophilic substitution or coupling reactions.
Functional Group Attachments: Various reagents and catalysts may be used to introduce the amino, hydroxyl, and carbamoyl groups.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamoyl group could be reduced to an amine.
Substitution: Various functional groups may be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity against certain diseases.
Industry
In industry, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if this compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3R,4R)-4-(((6-amino-5-(3-phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(((6-amino-5-(3-(4-methylphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
This compound is unique due to the specific arrangement of functional groups and the presence of the isopropyl and methyl groups on the phenyl ring. These structural features may confer unique biological activity or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C32H42N6O4 |
|---|---|
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
tert-butyl (3R,4R)-4-[[[6-amino-5-[3-[(3-methyl-4-propan-2-ylphenyl)carbamoyl]phenyl]pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C32H42N6O4/c1-19(2)25-11-10-24(14-20(25)3)37-30(40)22-9-7-8-21(15-22)27-28(33)35-18-36-29(27)34-16-23-12-13-38(17-26(23)39)31(41)42-32(4,5)6/h7-11,14-15,18-19,23,26,39H,12-13,16-17H2,1-6H3,(H,37,40)(H3,33,34,35,36)/t23-,26+/m1/s1 |
Clave InChI |
QELZTFATNKIERN-BVAGGSTKSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NC[C@H]4CCN(C[C@@H]4O)C(=O)OC(C)(C)C)N)C(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NCC4CCN(CC4O)C(=O)OC(C)(C)C)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

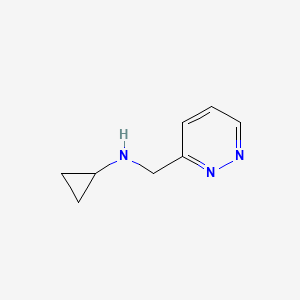
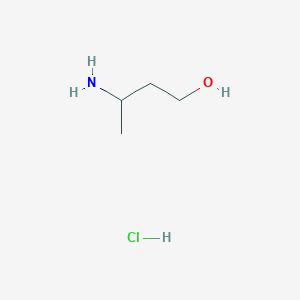
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)


